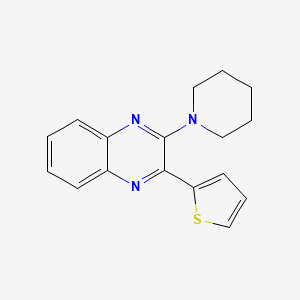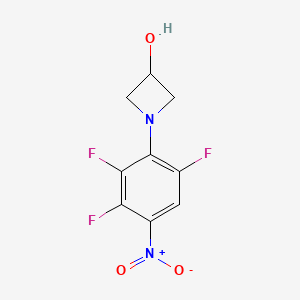![molecular formula C23H23ClO3 B14198231 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol CAS No. 921588-03-6](/img/structure/B14198231.png)
2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol is an organic compound with the molecular formula C23H23ClO3 It is known for its complex structure, which includes a chlorophenyl group, diphenylmethoxy group, and an ethoxyethanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol typically involves multiple steps. One common method includes the reaction of 4-chlorobenzophenone with diphenylmethanol in the presence of a strong base to form the intermediate compound. This intermediate is then reacted with ethylene glycol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers.
Applications De Recherche Scientifique
2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Cetirizine Related Compound A: Shares structural similarities but differs in its pharmacological profile.
2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}acetic acid: Another related compound with different functional groups and properties.
Uniqueness: 2-{2-[(4-Chlorophenyl)(diphenyl)methoxy]ethoxy}ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
921588-03-6 |
|---|---|
Formule moléculaire |
C23H23ClO3 |
Poids moléculaire |
382.9 g/mol |
Nom IUPAC |
2-[2-[(4-chlorophenyl)-diphenylmethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C23H23ClO3/c24-22-13-11-21(12-14-22)23(19-7-3-1-4-8-19,20-9-5-2-6-10-20)27-18-17-26-16-15-25/h1-14,25H,15-18H2 |
Clé InChI |
OTCVOOTVMSVFGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)Cl)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-([1,1'-Biphenyl]-3-yl)-2-(pyridin-4-yl)ethane-1,2-dione](/img/structure/B14198150.png)
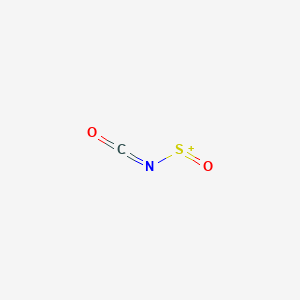
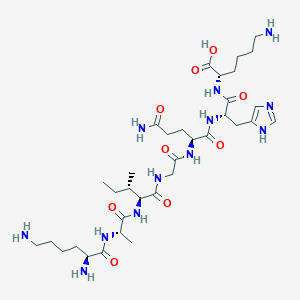
![4-Amino-N-methyl-3-[(oxolan-3-yl)oxy]benzamide](/img/structure/B14198166.png)
![4-[(Bromomethyl)(dimethyl)silyl]phenol](/img/structure/B14198170.png)


![Octadec-9-en-1-yl [(2S)-2-hydroxypropyl]carbamate](/img/structure/B14198188.png)
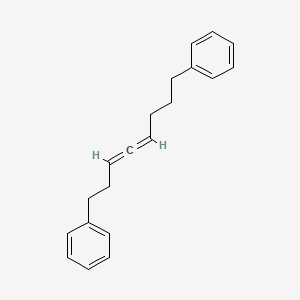
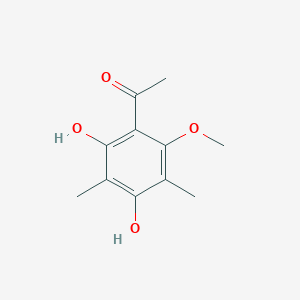
![4-Methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14198211.png)
